6-tert-ブチル-4-ヒドロキシ-ピラン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

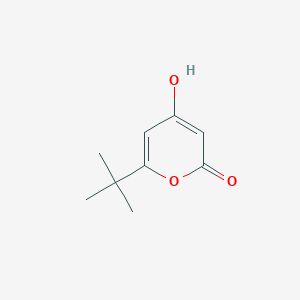

6-tert-Butyl-4-hydroxy-pyran-2-one is a chemical compound with the molecular formula C9H12O3. It is known for its applications in various fields, including optoelectronics and pharmaceuticals . This compound features a six-membered oxygen-containing ring, which is a characteristic structure in many biologically active molecules .

科学的研究の応用

6-tert-Butyl-4-hydroxy-pyran-2-one has a wide range of applications in scientific research:

Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions.

Industry: In industrial research, it is utilized in the development of new materials and chemical processes.

作用機序

Target of Action

It is known that this compound is an optoelectronic material intermediate capable of synthesizing oled materials .

Mode of Action

It is known to be involved in the synthesis of OLED materials, suggesting it may interact with other compounds or targets to facilitate this process .

Biochemical Pathways

As an intermediate in the synthesis of OLED materials, it likely plays a role in the chemical reactions that lead to the formation of these materials .

Result of Action

As an intermediate in the synthesis of OLED materials, its primary result of action is likely the formation of these materials .

Action Environment

Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

準備方法

Synthetic Routes and Reaction Conditions

6-tert-Butyl-4-hydroxy-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of lithium diisopropylamide (LDA), followed by thermal treatment . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods

In industrial settings, the production of 6-tert-Butyl-4-hydroxy-pyran-2-one often employs multicomponent reactions (MCRs) due to their efficiency, atom economy, and cost-effectiveness . These reactions typically involve the combination of multiple reactants in a single step, reducing the need for extensive purification processes.

化学反応の分析

Types of Reactions

6-tert-Butyl-4-hydroxy-pyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

類似化合物との比較

Similar Compounds

- 2,6-Di-tert-butyl-4-hydroxy-pyran-2-one

- 4-Hydroxy-6-methyl-2H-pyran-2-one

Uniqueness

6-tert-Butyl-4-hydroxy-pyran-2-one is unique due to its specific tert-butyl and hydroxyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its stability and reactivity compared to similar compounds, making it particularly valuable in various applications .

生物活性

6-tert-Butyl-4-hydroxy-pyran-2-one (C9H12O3), a compound belonging to the pyranone family, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and industry. This article explores its biological activity, synthesizing findings from multiple studies and sources.

Chemical Structure and Properties

The structure of 6-tert-Butyl-4-hydroxy-pyran-2-one features a hydroxyl group and a tert-butyl substituent, which contribute to its unique chemical properties. The compound is characterized by its stability and reactivity, making it suitable for various applications.

1. Anti-inflammatory Properties

Research indicates that 6-tert-Butyl-4-hydroxy-pyran-2-one exhibits significant anti-inflammatory effects. A study demonstrated that the compound inhibits the production of pro-inflammatory cytokines, which are crucial in inflammatory responses. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed that 6-tert-Butyl-4-hydroxy-pyran-2-one effectively inhibits the growth of bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent in combating infections.

3. Antioxidant Effects

The antioxidant capacity of 6-tert-Butyl-4-hydroxy-pyran-2-one has been evaluated in several studies. It scavenges free radicals, thereby reducing oxidative stress, which is implicated in numerous chronic diseases, including cancer and cardiovascular disorders .

The biological activities of 6-tert-Butyl-4-hydroxy-pyran-2-one are attributed to its ability to modulate various biochemical pathways:

- Cytokine Modulation : The compound downregulates the expression of inflammatory cytokines, which can alleviate symptoms associated with chronic inflammation.

- Cell Membrane Disruption : Its antimicrobial properties may stem from disrupting bacterial cell membranes, leading to cell lysis.

Case Study 1: Anti-inflammatory Effects

In a controlled study on rats with induced paw edema, administration of 6-tert-Butyl-4-hydroxy-pyran-2-one resulted in a significant reduction in swelling compared to control groups. The reduction was measured using plethysmometry, indicating its effectiveness as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A study tested the efficacy of 6-tert-Butyl-4-hydroxy-pyran-2-one against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential for use in topical antimicrobial formulations.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2,6-Di-tert-butyl-4-hydroxy-pyran-2-one | Anti-inflammatory, antioxidant | More potent antioxidant activity |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Antimicrobial | Less effective against certain pathogens |

6-tert-Butyl-4-hydroxy-pyran-2-one stands out due to its unique combination of anti-inflammatory and antimicrobial properties, making it a versatile candidate for further research and application.

特性

IUPAC Name |

6-tert-butyl-4-hydroxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9(2,3)7-4-6(10)5-8(11)12-7/h4-5,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYOVPGKVUBPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=O)O1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。